molecular formula C18H13ClN4O4 B11554450 (2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide

(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide

Cat. No.: B11554450
M. Wt: 384.8 g/mol
InChI Key: FTPCZLMREVCSOL-RGVLZGJSSA-N
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Description

3-[(E)-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-chloro-5-nitrophenyl group and a phenylurea moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA typically involves the condensation of 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde with 1-phenylurea under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(E)-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .

Properties

Molecular Formula

C18H13ClN4O4

Molecular Weight

384.8 g/mol

IUPAC Name

1-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea

InChI

InChI=1S/C18H13ClN4O4/c19-16-8-6-13(23(25)26)10-15(16)17-9-7-14(27-17)11-20-22-18(24)21-12-4-2-1-3-5-12/h1-11H,(H2,21,22,24)/b20-11+

InChI Key

FTPCZLMREVCSOL-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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